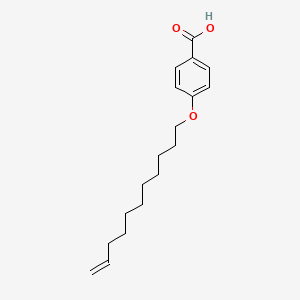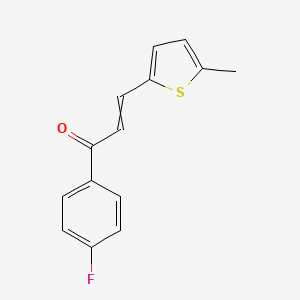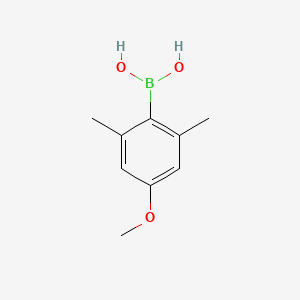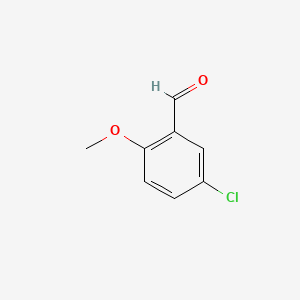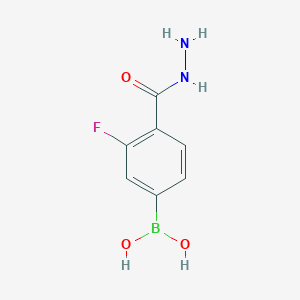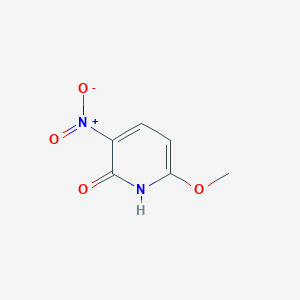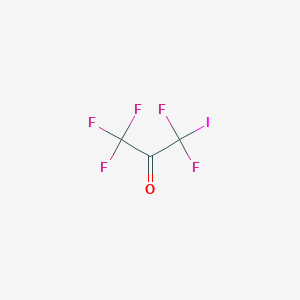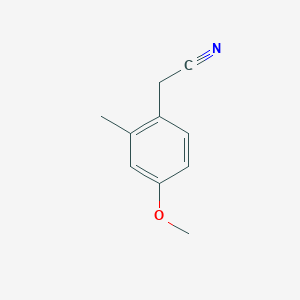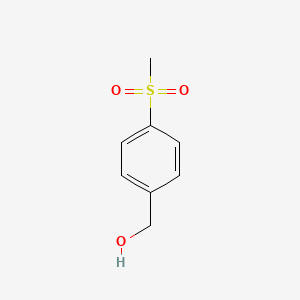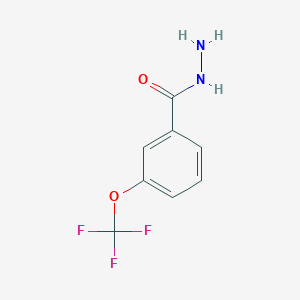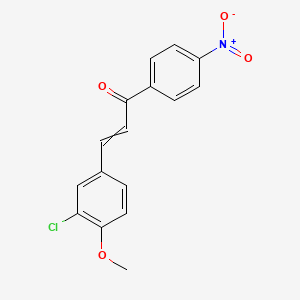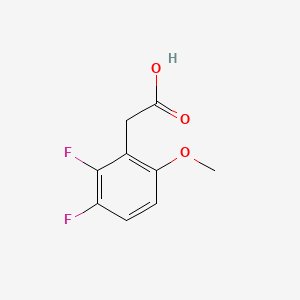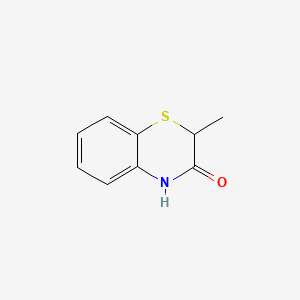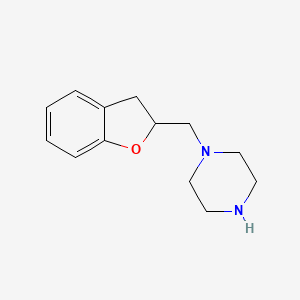
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Descripción general
Descripción
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma-1 Receptor Ligands and PET Radiotracers
A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines demonstrated significant sigma-1 receptor affinity and selectivity, with notable examples being highly potent sigma-1 selective ligands. These compounds have been synthesized and evaluated, identifying key structural features for optimal receptor affinity. One such compound, due to its favorable properties, was advanced as a candidate for the development of a sigma-1 receptor positron emission tomography (PET) radiotracer, showing high uptake in sigma receptor-rich organs in an in vivo evaluation with a baboon, indicating potential for imaging in neurodegenerative processes (Moussa et al., 2010).
PIM1 Kinase Inhibitors for PET Imaging
Another study focused on the synthesis of a compound as a potential PET probe for imaging the enzyme PIM1, a proviral integration site in Moloney murine leukemia virus kinase. This compound demonstrated potent and selective inhibitory activity against PIM1, with a design aimed at facilitating the development of novel PET probes for better understanding and diagnosing diseases associated with PIM1 activity (Gao et al., 2013).
Antibacterial and Enzyme Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has highlighted compounds with significant antibacterial efficacy and biofilm inhibition activity, notably against strains such as E. coli, S. aureus, and S. mutans. These compounds, especially one designated as 5e, have shown potent inhibitory activities against MRSA and VRE bacterial strains and demonstrated excellent biofilm inhibition compared to reference drugs. Additionally, they exhibited significant inhibitory activity against the MurB enzyme, a key target for antibacterial drug development (Mekky & Sanad, 2020).
Anticancer and Anti-inflammatory Agents
A series of novel hybrid compounds integrating benzofuran and N-aryl piperazine were synthesized and evaluated for their anti-inflammatory and anticancer activities. One specific derivative demonstrated both significant inhibition of NO generation in macrophages and showed selective cytotoxic activity against human lung and gastric cancer cell lines, marking it as a promising candidate for further development in cancer therapy (Ma et al., 2016).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIVLPHTKLWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390221 | |
| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876717-03-2 | |
| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
